molecular formula C17H19N3O3 B5854551 N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B5854551
M. Wt: 313.35 g/mol
InChI Key: ONVRFFJRASWLTG-UHFFFAOYSA-N
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Description

N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as MOR-NH2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective agonist of the mu-opioid receptor, which is a type of protein found in the brain and spinal cord that plays a key role in pain management and other physiological processes. In

Scientific Research Applications

N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has been widely used in scientific research to study the mu-opioid receptor and its effects on various physiological processes. It has been shown to have potent analgesic effects, making it a valuable tool for studying pain pathways and developing new pain management therapies. Additionally, N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has been used to investigate the role of the mu-opioid receptor in addiction, depression, and other neurological disorders.

Mechanism of Action

N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide acts as an agonist of the mu-opioid receptor, which means that it binds to the receptor and activates it. This activation leads to a series of downstream signaling events that ultimately result in the analgesic and other physiological effects of N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide. Specifically, N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to activate the G-protein signaling pathway, which leads to the inhibition of neurotransmitter release and the reduction of neuronal excitability.
Biochemical and physiological effects:
N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has a number of biochemical and physiological effects, most notably its potent analgesic properties. It has been shown to reduce pain sensitivity in a variety of animal models, and is currently being investigated as a potential treatment for chronic pain. Additionally, N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have effects on mood and behavior, and may play a role in addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to using N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide in lab experiments. For example, its effects on other opioid receptors and non-opioid receptors are not well understood, which could complicate interpretation of results. Additionally, the potential for addiction and other side effects must be carefully considered when using N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide in animal models or human subjects.

Future Directions

There are many potential future directions for research on N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of interest is the development of new pain management therapies based on its analgesic properties. Additionally, further investigation into the role of the mu-opioid receptor in addiction and other neurological disorders could lead to new treatments for these conditions. Finally, continued research on the biochemical and physiological effects of N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide could help to elucidate its mechanisms of action and potential therapeutic uses.

Synthesis Methods

N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-(1-naphthyl)ethanamine with N-(4-chlorocarbonylphenyl)morpholine in the presence of a base such as triethylamine. This reaction results in the formation of N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide as a white solid, which can be purified using various techniques such as recrystallization or chromatography.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-16(19-23-17(21)20-8-10-22-11-9-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVRFFJRASWLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(naphthalen-1-yl)ethanimidamide

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